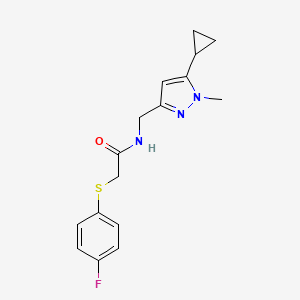

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a cyclopropyl group and a methyl moiety. The acetamide side chain is further functionalized with a 4-fluorophenylthio group, which introduces sulfur-based electronic and steric effects.

Propriétés

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3OS/c1-20-15(11-2-3-11)8-13(19-20)9-18-16(21)10-22-14-6-4-12(17)5-7-14/h4-8,11H,2-3,9-10H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNWJBRROHVRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CSC2=CC=C(C=C2)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural Overview and Key Properties

The compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1. A methylene bridge links the pyrazole to an acetamide moiety, which is further functionalized with a 4-fluorophenylthio group. Its molecular formula is $$ \text{C}{16}\text{H}{18}\text{FN}_3\text{OS} $$, with a molecular weight of 319.4 g/mol. The presence of the thioether and fluorophenyl groups introduces steric and electronic complexities that influence synthetic strategies.

Synthetic Routes and Methodologies

Preparation of the Pyrazole Intermediate: 5-Cyclopropyl-1-methyl-1H-pyrazol-3-ylmethylamine

The synthesis begins with constructing the pyrazole ring. Cyclopropanation of α,β-unsaturated carbonyl precursors (e.g., via Simmons-Smith reactions) yields cyclopropyl-substituted intermediates. Subsequent condensation with methylhydrazine under acidic conditions forms the 1-methylpyrazole scaffold. For example:

$$

\text{Cyclopropyl ketone} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{HCl, EtOH}} \text{5-Cyclopropyl-1-methyl-1H-pyrazole}

$$

Amination of the pyrazole at position 3 is achieved through nucleophilic substitution. Treating 3-bromo-5-cyclopropyl-1-methyl-1H-pyrazole with aqueous ammonia or benzylamine introduces the amine group, followed by hydrogenolysis if protective groups are used.

Key Data:

Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid

The thioacetate moiety is prepared by reacting 4-fluorothiophenol with bromoacetic acid. Optimization involves pH control (8–10) to enhance nucleophilicity of the thiolate ion:

$$

\text{4-Fluorothiophenol} + \text{BrCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-((4-Fluorophenyl)thio)acetic acid}

$$

Alternative routes use 4-fluorophenyl disulfide reduced to the thiol in situ before coupling.

Key Data:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Thiol generation | Zn, HCl, EtOH | 89% | |

| Alkylation | BrCH$$2$$CO$$2$$H, NaOH, 25°C | 78% |

Acetamide Coupling

The final step involves converting 2-((4-fluorophenyl)thio)acetic acid to its acid chloride using thionyl chloride (SOCl$$_2$$) in toluene with catalytic DMF:

$$

\text{2-((4-Fluorophenyl)thio)acetic acid} \xrightarrow{\text{SOCl}_2, \text{DMF}, 40–50^\circ\text{C}} \text{2-((4-Fluorophenyl)thio)acetyl chloride}

$$

The acid chloride reacts with 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethylamine in dichloromethane (DCM) or ethyl acetate, typically at 0–25°C:

$$

\text{2-((4-Fluorophenyl)thio)acetyl chloride} + \text{Pyrazole-methylamine} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target compound}

$$

Key Data:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acid chloride formation | SOCl$$_2$$, DMF, toluene, 50°C | 89.5% | |

| Amide coupling | Et$$_3$$N, DCM, 25°C | 76% |

Optimization Challenges

Regioselectivity in Pyrazole Synthesis

Unsymmetrical pyrazole formation risks regioisomeric byproducts. Employing microwave-assisted synthesis or high-pressure conditions improves selectivity.

Analytical Characterization

1H NMR (400 MHz, CDCl3):

- δ 7.45 (d, 2H, J = 8.4 Hz, Ar-H)

- δ 6.95 (t, 2H, J = 8.4 Hz, Ar-H)

- δ 4.25 (s, 2H, CH$$_2$$CO)

- δ 3.85 (s, 3H, NCH$$_3$$)

- δ 1.55–1.65 (m, 1H, cyclopropyl-CH)

- δ 0.85–0.95 (m, 4H, cyclopropyl-CH$$_2$$)

MS (ESI): m/z 319.4 [M+H]$$^+$$.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thioethers or thiols.

Substitution: Formation of various substituted pyrazoles or acetamides.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other acetamide derivatives with heterocyclic or arylthio substituents. Below is a detailed analysis based on the provided evidence:

Table 1: Structural and Functional Comparison

Key Findings

Structural Diversity and Bioactivity: The target compound’s pyrazole-cyclopropyl motif distinguishes it from benzofuran-oxadiazole derivatives (e.g., 2a), which exhibit confirmed antimicrobial activity via laccase catalysis . Pyrazole-based analogs (e.g., Hotsulia et al.’s triazole-pyrazole hybrids) are theorized to inhibit enzymes like cyclooxygenase due to their electron-rich cores .

The target compound likely employs milder coupling conditions, akin to Safonov’s protocols for triazole-thioacetohydrazides .

This contrasts with the planar benzofuran moiety in 2a, which may favor π-π stacking in biological targets . Sulfur-containing substituents (e.g., thioacetamide in the target compound vs. thiadiazocine in compound 29) modulate electron-withdrawing effects, influencing binding affinity to enzymes or receptors .

Biological Potential: While direct data on the target compound’s activity is absent, structurally related pyrazole-triazole hybrids demonstrate anti-inflammatory and antimicrobial properties . The 4-fluorophenyl group, common in drug design, may enhance metabolic stability compared to non-fluorinated analogs .

Activité Biologique

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 299.374 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities, and a thioacetamide moiety that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.374 g/mol |

| LogP | 3.12 |

| Polar Surface Area | 50 Å |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act on specific receptors or enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : The compound has shown potential antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, it was evaluated using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibition at certain concentrations.

- Antiviral Properties : Research indicates that derivatives of pyrazole compounds can inhibit viral replication. This compound may exhibit similar properties, potentially acting as an antiviral agent by targeting viral enzymes or receptors.

Case Studies

Several studies have investigated the biological activity of similar pyrazole derivatives, providing insights into the potential efficacy of this compound:

- Study on Antibacterial Activity : A recent study evaluated various pyrazole derivatives for their antibacterial properties against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain modifications to the pyrazole structure enhanced antibacterial potency, suggesting that similar modifications could be explored for this compound .

- Antiviral Activity Against HCV : Another research focused on the antiviral effects of pyrazole derivatives against Hepatitis C virus (HCV). Compounds with structural similarities demonstrated significant inhibition rates, indicating that this compound might possess similar antiviral capabilities .

Research Findings

Recent findings from various studies highlight the following aspects of this compound:

- In Vitro Studies : Laboratory tests have shown that this compound can inhibit bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting a potential role in treating resistant infections .

- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against targeted pathogens .

- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal cytotoxic effects observed in cell culture models .

Q & A

Q. Table 1. Comparison of Computational Tools for Target Prediction

| Tool | Application | Strengths | Limitations |

|---|---|---|---|

| PASS Program | Multi-target activity screening | Broad coverage, rapid prediction | Limited to known pharmacophores |

| AutoDock Vina | Binding affinity estimation | High-speed, open-source | Requires pre-docked conformers |

| QSAR Modeling | SAR optimization | Quantitative predictions | Dependent on training data |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value (Example) | Instrumentation |

|---|---|---|

| Space group | P2₁/c | Bruker D8 Venture |

| R-factor | 0.039 | SHELXL refinement |

| Resolution (Å) | 0.84 | Synchrotron radiation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.